1-(3-Hydroxyphenyl)-2-(methylamino)ethanone

mydriatic agent α₁-adrenergic receptor phenylephrone chemical delivery system

1-(3-Hydroxyphenyl)-2-(methylamino)ethanone (CAS 52093-42-2), systematically also named 3′-hydroxy-2-methylaminoacetophenone and widely referred to as Phenylephrone, is a synthetic phenethylamine-class organic compound with the molecular formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol. It is the ketone oxidation-state analog of the clinically used nasal decongestant phenylephrine, differing by the oxidation state at the benzylic carbon (C=O vs.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 52093-42-2
Cat. No. B3191138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Hydroxyphenyl)-2-(methylamino)ethanone
CAS52093-42-2
Synonymsphenylephrone
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCNCC(=O)C1=CC(=CC=C1)O
InChIInChI=1S/C9H11NO2/c1-10-6-9(12)7-3-2-4-8(11)5-7/h2-5,10-11H,6H2,1H3
InChIKeyBDLRAEZKFVYJPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Hydroxyphenyl)-2-(methylamino)ethanone (CAS 52093-42-2): Procurement-Relevant Identity and Regulatory Context


1-(3-Hydroxyphenyl)-2-(methylamino)ethanone (CAS 52093-42-2), systematically also named 3′-hydroxy-2-methylaminoacetophenone and widely referred to as Phenylephrone, is a synthetic phenethylamine-class organic compound with the molecular formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol . It is the ketone oxidation-state analog of the clinically used nasal decongestant phenylephrine, differing by the oxidation state at the benzylic carbon (C=O vs. CH–OH) . The compound is codified in the European Pharmacopoeia (EP) as Phenylephrine EP Impurity C and in the United States Pharmacopeia (USP) as Phenylephrine USP Related Compound C, and it is supplied globally as a certified pharmaceutical secondary standard traceable to USP and EP primary standards [1].

Why 1-(3-Hydroxyphenyl)-2-(methylamino)ethanone Cannot Be Replaced by Phenylephrine or Other In-Class Analogs


Despite sharing the identical hydroxyphenyl-methylamino scaffold with phenylephrine, 1-(3-hydroxyphenyl)-2-(methylamino)ethanone is pharmacologically and functionally non-interchangeable. The ketone oxidation state at the benzylic position abolishes α₁-adrenergic receptor agonism: phenylephrone is completely devoid of mydriatic activity in vivo, whereas phenylephrine produces robust pupillary dilation [1]. Furthermore, the pKa of phenylephrone (≈7.2) is approximately 1.6–1.7 log units lower than that of phenylephrine (≈8.8–8.9), meaning the two compounds exist in dramatically different ionization states at physiological pH 7.4 [2]. Consequently, substituting phenylephrone with phenylephrine invalidates analytical methods, fails regulatory impurity specifications, and cannot support the biocatalytic or prodrug applications for which the ketone form is uniquely required.

Quantitative Differentiation Evidence for 1-(3-Hydroxyphenyl)-2-(methylamino)ethanone (CAS 52093-42-2) vs. Closest Analogs


Mydriatic Activity: Phenylephrone (CAS 52093-42-2) vs. Phenylephrine — Complete Loss of α₁-Adrenergic Agonism

In a controlled in vivo rabbit eye model, phenylephrone (the free base of CAS 52093-42-2) produced zero measurable mydriatic effect, confirming complete loss of α₁-adrenergic receptor agonism at the ketone oxidation state. By contrast, the parent drug phenylephrine, applied topically at identical study conditions, produced significant pupillary dilation. Three ester prodrugs of phenylephrone (isovaleryl, phenylacetyl, and pivalyl esters) all exhibited a more pronounced mydriatic effect than phenylephrine itself, demonstrating that activity can be restored only after in vivo reduction of the ketone to the alcohol [1].

mydriatic agent α₁-adrenergic receptor phenylephrone chemical delivery system ocular pharmacology

Biocatalytic Reduction: HPMAE to (R)-Phenylephrine — Enantioselectivity and Productivity Benchmarks

1-(3-Hydroxyphenyl)-2-(methylamino)ethanone (HPMAE) serves as the prochiral ketone substrate for the stereoselective enzymatic synthesis of (R)-phenylephrine. Using recombinant Serratia marcescens BCRC10948 cells homologously expressing the short-chain dehydrogenase/reductase SM_SDR, 50 mM HPMAE produced 23.78 ± 0.84 mM of (R)-phenylephrine after a 12 h conversion at 30°C and pH 7.0, corresponding to a productivity of 1.98 mmol (R)-PE/L/h and a conversion yield of 47.50%, with >99% enantiomeric excess [1]. In the earlier E. coli heterologous expression system, only 5.11 mM (R)-PE was obtained from 10 mM HPMAE after 9 h, representing approximately 3.9-fold lower productivity per unit substrate [2]. Under ultrasound-assisted whole-cell bioconversion with S. marcescens N10612, the specific conversion rate reached 33.27 ± 1.46 μmol/h/g-cells, which was 4.3-fold higher than the shaking operation baseline of 7.69 μmol/h/g-cells [3].

bioconversion enantioselective synthesis short-chain dehydrogenase/reductase (R)-phenylephrine HPMAE

Ionization State at Physiological pH: Phenylephrone (pKa ≈7.2) vs. Phenylephrine (pKa ≈8.8) — Differential Permeability and Formulation Behavior

Potentiometric determination established the pKa of phenylephrone in the range 7.19–7.21 [1]. In contrast, phenylephrine has a reported pKa of 8.77–8.97 (pK₁ 8.77; pK₂ 9.84) . At physiological pH 7.4, phenylephrone is approximately 39% unionized (Henderson-Hasselbalch: ratio unionized/ionized ≈ 0.65 at pKa 7.2), whereas phenylephrine is only approximately 2.6% unionized (ratio ≈ 0.027 at pKa 8.8). This ~15-fold difference in the fraction of unionized species materially affects passive membrane permeability. Furthermore, phenylephrone esters (isovaleryl, phenylacetyl, pivalyl) exhibited log P_app values significantly higher than the parent phenylephrone, with chromatographic capacity factors (log k′) confirming increased lipophilicity; the esters underwent comparatively slow hydrolytic degradation in buffer at pH 3.0–4.0, with half-lives ranging from 1,136 to 1,980 h at 37°C [1].

pKa partition coefficient ionization state ocular permeability prodrug design

Regulatory Impurity Specification: Phenylephrone (EP Impurity C / USP RC C) — Pharmacopeial Limit of 0.3% vs. Other Specified Impurities

Under the USP and EP monographs for Phenylephrine Hydrochloride and its combination drug products, Phenylephrine Related Compound C (i.e., 1-(3-hydroxyphenyl)-2-(methylamino)ethanone) carries an individual specified impurity limit of 0.3% [1]. This limit is identical to those set for Related Compounds D, E, F, and G (each at 0.3%), and is tighter than the 1.0% limit for Related Compound H [1]. The compound is resolved from phenylephrine with a relative retention time (RRT) of approximately 1.3 under EP monograph chromatographic conditions [2]. Certified reference materials of this impurity (e.g., Sigma-Aldrich PHR1695, traceable to USP 1533024) are qualified for both HPLC and GC methods and are deployed for impurity profiling of diphenhydramine/phenylephrine hydrochloride oral solutions using UHPLC .

pharmacopeial impurity AND A filing quality control UHPLC specification limit

Enzymatic and Chemical Hydrolytic Stability of Phenylephrone Esters: Half-Life Quantification in Buffer and Human Plasma

The hydrolytic stability of phenylephrone esters was quantitatively profiled across chemical and enzymatic conditions. In buffer at pH 3.0–4.0 (37°C), phenylephrone esters exhibited exceptionally slow chemical degradation, with half-lives ranging from 1,136 to 1,980 hours (47–83 days) [1]. In sharp contrast, the same esters were rapidly hydrolyzed in human plasma, with half-lives between 16.2 and 47.8 minutes — a ~1,400- to 7,300-fold rate acceleration [1]. Enzymatic degradation was even faster in rat plasma (t₁/₂ = 9.8–38.3 min). Among the esters, pivalyl ester (tertiary carbon) showed the highest resistance to both chemical and enzymatic hydrolysis due to steric hindrance, while isovaleryl ester was the most labile [1]. Critically, only phenylephrone — not the active species phenylephrine — was detected during these in vitro incubations, confirming that the hydrolytic step precedes the reductive activation step [1].

prodrug stability enzymatic hydrolysis half-life chemical delivery system ocular prodrug

Validated Application Scenarios for 1-(3-Hydroxyphenyl)-2-(methylamino)ethanone (CAS 52093-42-2) Based on Quantitative Evidence


Pharmaceutical Reference Standard for ANDA Filing and QC Batch Release of Phenylephrine-Containing Drug Products

Procure the certified pharmaceutical secondary standard (e.g., Sigma-Aldrich PHR1695, traceable to USP 1533024) for use as Phenylephrine EP Impurity C / USP Related Compound C in UHPLC impurity profiling methods. The compound is resolved at RRT ≈1.3 relative to phenylephrine and must be controlled to ≤0.3% per USP/EP monograph specifications for diphenhydramine/phenylephrine hydrochloride oral solutions and phenylephrine hydrochloride tablets [1]. Suitable for method development, method validation (AMV), and QC release testing during commercial production [2].

Prochiral Substrate for Enantioselective Biocatalytic Synthesis of (R)-Phenylephrine

Use HPMAE (CAS 52093-42-2) as the ketone substrate for short-chain dehydrogenase/reductase (SDR)-catalyzed stereoselective reduction. With S. marcescens BCRC10948 homologous expression systems, 50 mM HPMAE yields 23.78 mM (R)-phenylephrine at >99% ee with a productivity of 1.98 mmol/L/h after 12 h at 30°C and pH 7.0 [1]. Ultrasound-assisted processes further boost specific conversion rates to 33.27 μmol/h/g-cells (4.3-fold over shaking) . Procurement priority: high-purity HPMAE free base, as the hydrochloride salt may interfere with enzymatic activity at high substrate loadings.

Prodrug Scaffold for Ocular Site-Specific Chemical Delivery Systems (CDS)

Esterify phenylephrone at the phenolic hydroxyl to generate reduction-activatable prodrugs (isovaleryl, phenylacetyl, or pivalyl esters) that exhibit enhanced corneal permeability relative to phenylephrine due to the lower pKa (7.19–7.21) and greater lipophilicity of the ketone scaffold. Phenylacetyl phenylephrone produced a mydriatic effect exceeding that of phenylephrine with no detectable systemic phenylephrine exposure, whereas the free phenylephrone was completely inactive [1]. The esters demonstrate excellent chemical shelf stability in acidic buffer (t₁/₂ = 1,136–1,980 h at 37°C) while undergoing rapid enzymatic activation in human plasma (t₁/₂ = 16.2–47.8 min) .

Analytical Method Development for Forced Degradation and Stability-Indicating Assays

Deploy phenylephrone as a key marker in forced degradation studies of phenylephrine drug products. Phenylephrone is formed via oxidation of phenylephrine and has been identified as a major degradation product in stability studies of phenylephrine in aqueous solution at elevated temperature [1]. Its distinct chromatographic retention (RRT ≈1.3) and compatibility with both HPLC and GC methods make it suitable as a system suitability marker and for establishing mass balance in stability-indicating methods .

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